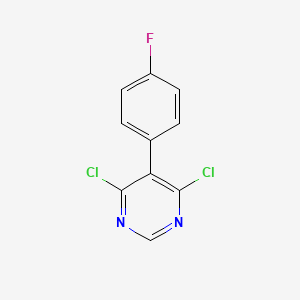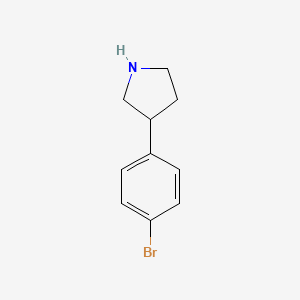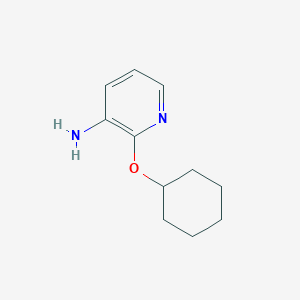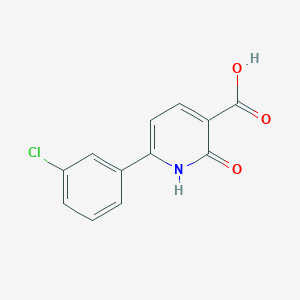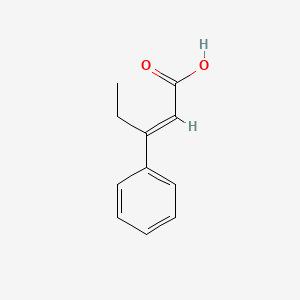
3-Phenylpent-2-enoic acid
Vue d'ensemble
Description
3-Phenylpent-2-enoic acid (3-PP2E) is a naturally occurring organic acid found in plants and animals. It is a structural isomer of the more commonly known 3-hydroxy-2-phenylpropionic acid (3-HPPA). 3-PP2E has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Photocatalysis in Organic Synthesis
3-Phenylpent-2-enoic acid derivatives have been utilized in organic synthesis, specifically in photocatalysis. For example, Zhang, Zhou, and Wu (2018) demonstrated the generation of sulfonated isobenzofuran-1(3H)-ones from 2-vinylbenzoic acids (a category which includes this compound derivatives) using photocatalysis under visible light. This process involves a single electron transfer facilitated by a photocatalyst, leading to the formation of desired products in good yields (Zhang, Zhou, & Wu, 2018).
Carbocyclic Compound Formation
Ismagilova, Zakusilo, Osetrova, and Vasilyev (2020) explored the reaction of 5-phenylpenta-2,4-dienoic acid with benzene, resulting in various carbocyclic compounds like 5,5-diphenylpent-2-enoic acid, through intramolecular acylation. This highlights another chemical application of similar compounds to this compound (Ismagilova et al., 2020).
Biotransformations in Organic Chemistry
In a study by Gao, Wang, Zheng, and Wang (2006), biotransformations of 3-arylpent-4-enenitriles (structurally related to this compound) were investigated. They observed an unusual beta-vinyl effect that influenced the biocatalytic efficiency and enantioselectivity of amidase in these reactions. This study demonstrates the potential of this compound derivatives in enantioselective synthesis, a crucial aspect in the preparation of chiral pharmaceuticals (Gao, Wang, Zheng, & Wang, 2006).
Antifungal Activity
Research by Pour, Spulak, Balšánek, Kuneš, Buchta, and Waisser (2000) showed that 3-phenyl-5-methyl-2H,5H-furan-2-ones, derived from 2-phenylpent-4-enoic acids (closely related to this compound), displayed significant antifungal activity. This points towards the potential use of this compound derivatives in developing new antifungal agents (Pour et al., 2000).
Decarboxylation Studies
The thermal decarboxylation of compounds similar to this compound has been studied by Bigley and Thurman (1966, 1967). These studies provide insights into the reaction kinetics and mechanisms, contributing to the broader understanding of decarboxylation processes in organic chemistry (Bigley & Thurman, 1966), (Bigley & Thurman, 1967).
Mécanisme D'action
Target of Action
The primary target of 3-Phenylpent-2-enoic acid is the phosphoinositide-dependent kinase-1 (PDK1) . PDK1 is a master kinase, which plays a crucial role in signal transduction pathways involved in cell survival, growth, and proliferation .
Mode of Action
This compound acts as an allosteric modulator of PDK1 . It binds to the PIF pocket in the small lobe of PDK1 . This binding stimulates the activity of PI3-kinase and leads to the phosphorylation of AKT , a protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Biochemical Pathways
The activation of PDK1 leads to the stimulation of the PI3K/AKT signaling pathway . This pathway is crucial for many cellular functions, including cell survival and growth . Additionally, the compound has been associated with neuroprotective effects of estrogens , suggesting a potential role in modulating endocrine receptors and related biochemical pathways.
Pharmacokinetics
Its allosteric modulation of pdk1 suggests that it may have good cell permeability and bioavailability
Result of Action
The activation of PDK1 and the subsequent stimulation of the PI3K/AKT pathway can have several molecular and cellular effects. These include promoting cell survival and growth . In the context of neuroprotection, it may help in preserving neuronal function and structure .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-Phenylpent-2-enoic acid are not fully understood. It is known that this compound can interact with various enzymes and proteins. For instance, it has been suggested that this compound may play a role in the generation of Fischer-type acyloxy Rh(II)-carbenes, which are involved in a cyclopropanation process .
Molecular Mechanism
It is suggested that it may be involved in the generation of Fischer-type acyloxy Rh(II)-carbenes, which are transient donor/acceptor Rh(II)-carbenes evolved through a cyclopropanation process .
Metabolic Pathways
Given its potential role in the generation of Fischer-type acyloxy Rh(II)-carbenes, it may interact with enzymes or cofactors involved in this process .
Propriétés
IUPAC Name |
(E)-3-phenylpent-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-9(8-11(12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,12,13)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAOMSFSFGPGFQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C(=O)O)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




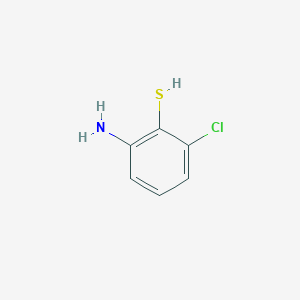
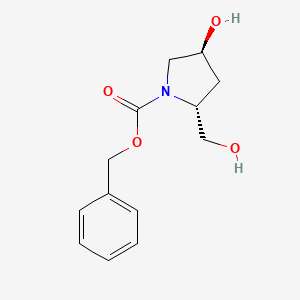
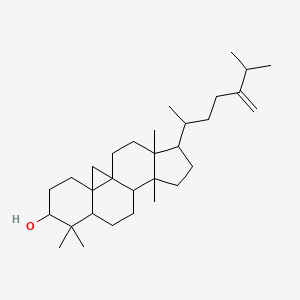
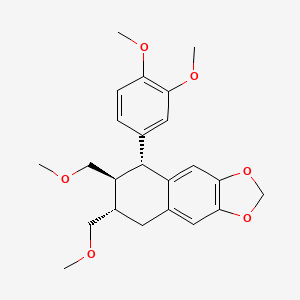
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)

![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)
